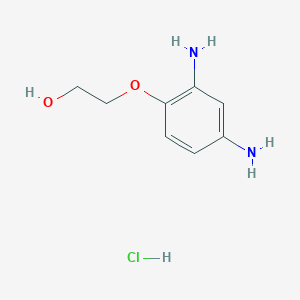

2,4-Diaminophenoxyethanol Dihydrochloride

Beschreibung

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring. This structural motif imparts specific chemical properties, making them important intermediates in the synthesis of a wide range of materials, including polymers, pharmaceuticals, and dyes. 2,4-Diaminophenoxyethanol (B1213692) dihydrochloride (B599025) is an aromatic amine salt. ewg.org It belongs to the phenylenediamine derivative family, which is distinguished by aromatic diamines with ethoxy or phenoxyethanol (B1677644) substituents.

The presence of two amino groups and a phenoxyethanol substituent on the benzene (B151609) ring makes 2,4-diaminophenoxyethanol a versatile building block. The amino groups are nucleophilic and can participate in various chemical transformations, such as diazotization and coupling reactions, which are fundamental in the production of azo dyes. The phenoxyethanol group can influence the solubility and binding properties of the final products. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for many chemical processes.

Scope of Academic Inquiry into 2,4-Diaminophenoxyethanol Dihydrochloride

Academic and industrial research on this compound primarily revolves around its application as a coupler in permanent (oxidative) hair dyes. cir-safety.orgcosmeticsinfo.org In this context, it is mixed with primary intermediates and an oxidizing agent, such as hydrogen peroxide, to form colorant molecules within the hair fiber. cosmeticsinfo.org The resulting color depends on the specific precursors and direct dyes used in the formulation. cosmeticsinfo.org

Scientific inquiry also extends to its synthesis and chemical reactivity. Research has explored the synthesis of this compound from 2,4-dinitrochlorobenzene through a two-step process involving a Williamson ether synthesis followed by catalytic hydrogenation. researchgate.netchemicalbook.compatsnap.comgoogle.com The compound's potential as a cross-linking agent in the production of emulsions and as an adsorbent for substances like crystal violet has also been noted. biosynth.com Furthermore, it is utilized as a biochemical for proteomics research. scbt.com

Structural Elucidation and Nomenclature

The precise structure and naming of this compound are crucial for its identification and use in research.

The chemical properties and identifiers for this compound are well-established. tga.gov.au The compound is an off-white crystalline powder. haihangchem.com Its molecular formula is C8H14Cl2N2O2, and it has a molecular weight of approximately 241.11 to 241.12 g/mol . biosynth.comhaihangchem.comchemstarindia.in The CAS number for this compound is 66422-95-5. scbt.comtga.gov.auhaihangchem.comchemstarindia.in

Table 1: Chemical Properties and Identifiers of this compound

| Property/Identifier | Value |

| CAS Number | 66422-95-5 scbt.comtga.gov.auhaihangchem.comchemstarindia.in |

| Molecular Formula | C8H12N2O2·2HCl scbt.com or C8H14Cl2N2O2 haihangchem.com |

| Molecular Weight | 241.12 g/mol scbt.comchemstarindia.in |

| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol;dihydrochloride |

| Appearance | Off-white crystalline powder haihangchem.com |

| Synonyms | 2,4-DAPE Di HCL chemstarindia.in, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride haihangchem.com, 2,4-Diaminophenoxy ethanol (B145695) DIHCL haihangchem.com |

An important analogue of this compound is its sulfate (B86663) salt, 2,4-diaminophenoxyethanol sulfate. europa.eu The free base of both the dihydrochloride and sulfate salts is identical, with the only difference being the counter-ion. industrialchemicals.gov.au It is believed that both salts are synthesized through the same route, leading to similar impurity profiles. europa.eucir-safety.org Due to their structural similarity, it is reasonably considered that the dihydrochloride and sulfate salts have comparable physical, chemical, and toxicological properties. tga.gov.auindustrialchemicals.gov.au

The sulfate salt is a white, odorless crystalline solid with a molecular weight of 266.27 Da. industrialchemicals.gov.aucosmeticsinfo.org The choice between the dihydrochloride and sulfate salt in industrial applications, such as hair dye formulations, may depend on specific formulation requirements, such as solubility and pH. cosmeticsinfo.orgeuropa.eu

Other related compounds include 2,4-diaminophenol (B1205310) HCl, which lacks the phenoxyethanol chain, and 2,4-diamino-5-methylphenoxyethanol, which has an additional methyl group on the benzene ring. These structural differences can alter the stability, solubility, and reactivity of the compounds.

Table 2: Comparison of 2,4-Diaminophenoxyethanol Salts

| Feature | This compound | 2,4-Diaminophenoxyethanol Sulfate |

| CAS Number | 66422-95-5 industrialchemicals.gov.au | Not explicitly stated, but distinct |

| Molecular Formula | C8H12N2O2·2HCl scbt.com | C8H12N2O2·H2SO4 |

| Molecular Weight | ~241.12 g/mol scbt.comchemstarindia.in | 266.27 Da industrialchemicals.gov.au |

| Appearance | Off-white crystalline powder haihangchem.com | White, odorless crystalline solid industrialchemicals.gov.aucosmeticsinfo.org |

| Counter-Ion | Two chloride ions (Cl-) | One sulfate ion (SO4 2-) |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

847455-21-4 |

|---|---|

Molekularformel |

C8H13ClN2O2 |

Molekulargewicht |

204.65 g/mol |

IUPAC-Name |

2-(2,4-diaminophenoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |

InChI-Schlüssel |

PBVFDMZFBPZIMC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl |

Physikalische Beschreibung |

Solid; [MSDSonline] Light grey to light pink solid; [EC] |

Herkunft des Produkts |

United States |

Synthetic Chemistry of 2,4 Diaminophenoxyethanol Dihydrochloride

Established Synthetic Pathways

The most common synthetic strategies reported in the literature involve a sequence of condensation to form an ether linkage, followed by the reduction of two nitro groups to primary amines, and concluding with salification to produce the stable dihydrochloride (B599025) salt. google.com

A prevalent method for synthesizing 2,4-Diaminophenoxyethanol (B1213692) Dihydrochloride uses 2,4-Dinitrochlorobenzene as the starting material. chemicalbook.comgoogle.com This pathway is defined by three main stages: condensation, hydrogenation, and salt formation. google.com

The initial step involves a nucleophilic aromatic substitution reaction between 2,4-Dinitrochlorobenzene and ethylene (B1197577) glycol. researchgate.netresearchgate.net This condensation reaction is conducted under alkaline conditions, often using a base such as sodium hydroxide (B78521) or sodium carbonate, to facilitate the formation of the ether linkage. google.comresearchgate.netresearchgate.net The reaction produces β-2,4-Dinitrophenoxyethanol. researchgate.net The temperature for this reaction is typically maintained between 100°C and 140°C. google.compatsnap.com One study found that using sodium hydroxide as the acid-binding agent with a molar ratio of 1.25:1 (NaOH to 2,4-Dinitrochlorobenzene) and 6.0:1 (ethylene glycol to 2,4-Dinitrochlorobenzene) at 65°C for 6 hours resulted in a yield of approximately 95% for 2-(2,4-dinitrophenoxy)ethanol. researchgate.net Another approach utilized mono-potassium ethylene glycolate, achieving a 92% yield of 2-(2′,4′-dinitrophenoxy)-ethanol after reacting molten 2,4-dinitro-chloro-benzene at 65°C.

Table 1: Reaction Conditions for Condensation of 2,4-Dinitrochlorobenzene with Ethylene Glycol

| Base | Molar Ratio (Base:DNCB) | Molar Ratio (EG:DNCB) | Temperature | Time (hours) | Yield (%) |

| Sodium Hydroxide | 1.25:1 | 6.0:1 | 65°C | 6 | ~95 |

| Sodium Carbonate | 1.17:1 | - | 85°C | - | - |

| Sodium Carbonate | - | - | 100-140°C | 4-6 | - |

| Mono-potassium ethylene glycolate | - | - | 65°C | 1 | 92 |

DNCB: 2,4-Dinitrochlorobenzene; EG: Ethylene Glycol. Data sourced from multiple studies. google.comresearchgate.net

The intermediate, 2-(2′,4′-dinitrophenoxy)ethanol, undergoes catalytic hydrogenation to reduce the two nitro groups to amine groups. researchgate.netgoogle.com This reduction is a critical step in forming the diamine structure. researchgate.net Various catalysts can be employed for this transformation, with palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) being common choices. google.comgoogle.com The hydrogenation is typically carried out under hydrogen pressure, which can range from 0.1 to 10 MPa, and at temperatures between 20°C and 150°C. google.com One specific example details the hydrogenation of 2-(2′,4′-dinitrophenoxy)ethanol using a 1% platinum/carbon catalyst in isopropanol (B130326) at a hydrogen pressure of 1 MPa and a temperature of 100°C for 10 hours. google.com Another study focused on using a Pd-Fe adsorptive resin as a catalyst under low pressure. researchgate.net

The final stage of this synthetic route is the formation of the dihydrochloride salt. google.comgoogle.com After the catalytic reduction, the resulting 2,4-diaminophenoxyethanol is treated with hydrochloric acid. google.comgoogle.com This acid-base reaction protonates the two amino groups, leading to the precipitation of 2,4-Diaminophenoxyethanol Dihydrochloride. google.comgoogle.com The process often involves adding the reaction mixture to an aqueous solution of hydrochloric acid. google.com In one procedure, after hydrogenation, the reaction mixture was added to 37% strength hydrochloric acid, and the resulting suspension was heated to reflux before cooling to precipitate the product. google.com The final product is typically a grey to pale pink-grey powder. chemicalbook.com

An alternative synthetic pathway utilizes 1,5-Dichloro-2,4-Dinitrobenzene as the starting material. patsnap.com This method also involves a multi-step process to arrive at the desired product.

In this route, 1,5-Dichloro-2,4-Dinitrobenzene is reacted with 1,2-propanediol. patsnap.com The reaction is carried out in a solvent such as dichloromethane (B109758) at a temperature of 50-60°C for 20 hours to yield an intermediate product. patsnap.com A molar ratio of 1:8 for 1,5-dichloro-2,4-dinitrobenzene to 1,2-propanediol is specified. patsnap.com The subsequent steps involve the reduction of the nitro groups and acidification with hydrochloric acid to obtain this compound. patsnap.com

Alternative Routes (e.g., 1,5-Dichloro-2,4-Dinitrobenzene Precursor)

Subsequent Reduction and Acidification Steps

The conversion of the dinitro intermediate, such as β-2,4-Dinitrophenoxyethanol (2,4-DNPE), to 2,4-Diaminophenoxyethanol is a critical step achieved through reduction. This transformation is followed by acidification to yield the stable dihydrochloride salt.

The reduction of the nitro groups is commonly accomplished via catalytic hydrogenation. researchgate.netresearchgate.net In this process, the dinitro intermediate is reacted with hydrogen gas in the presence of a catalyst. The reaction converts the two nitro groups (-NO₂) into amino groups (-NH₂). One patented method describes a hydrogenation process where the intermediate is mixed with a catalyst in a solvent like N,N-Dimethylformamide (DMF). The mixture is then subjected to hydrogen pressure in a specialized reactor. google.com The reaction is typically stirred for 1 to 2 hours at a controlled temperature. google.com

Another approach involves chemical reduction. Following the reduction to the diamine, the final step is acidification. Hydrochloric acid (HCl) is added to the reaction mixture, which protonates the newly formed amino groups. patsnap.com This results in the formation of the dihydrochloride salt, which often has improved stability and handling characteristics compared to the free base. The product is then typically precipitated, filtered, and dried. prepchem.com For instance, one process describes adding hydrochloric acid and water after the reduction, followed by vacuum concentration to remove solvents, refluxing in ethanol (B145695), and a final acidification step with HCl to obtain the desired product. patsnap.com

Table 1: Example Parameters for Reduction and Acidification

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Intermediate from 1,5-dichloro-2,4-dinitrobenzene | patsnap.com |

| Solvent | Dichloromethane, later Ethanol | patsnap.com |

| Reaction Time | 4-5 hours (reduction), 4-5 hours (reflux) | patsnap.com |

| Temperature | 50-60°C (reduction) | patsnap.com |

| Acidification Agent | Hydrochloric Acid (HCl) | patsnap.com |

| Starting Material | Condensation Material | google.com |

| Solvent | DMF | google.com |

| Reaction Time | 1-2 hours (hydrogenation) | google.com |

| Temperature | 40-60°C (hydrogenation) | google.com |

| Acidification Agent | Water and Hydrochloric Acid | google.com |

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, particularly in the hydrogenation reduction step. The choice of catalyst and the optimization of its use are key to achieving high yield and purity.

Various catalysts have been evaluated for the hydrogenation of the dinitro intermediate. Palladium-based catalysts are frequently employed due to their high activity and selectivity.

Palladium Charcoal (Pd/C): This is a widely used catalyst for hydrogenation reactions. In one patented process, palladium charcoal is mixed with the condensation material and DMF before being introduced into a hydrogenation reactor. google.comgoogle.com

Pd-Fe Adsorptive Resins: Research has been conducted on the use of Pd-Fe adsorptive resins for the synthesis of β-2,4-diaminophenoxyethanol dihydrochloride. researchgate.netresearchgate.netoriprobe.com This type of catalyst was studied specifically for the catalytic hydrogenation of the intermediate derived from 2,4-dinitrochlorobenzene (DNCB) and ethylene glycol (EG). researchgate.netresearchgate.net The bimetallic nature of Pd-Fe catalysts can offer enhanced catalytic activity. Studies on related compounds, such as the hydrodechlorination of 2,4-dichlorophenol (B122985), have shown that nanoscale Pd/Fe particles are effective, with the reaction proceeding through the removal of chlorine atoms to form phenol. nih.gov This demonstrates the potential of Pd-Fe systems in facilitating reduction and dehalogenation reactions.

Optimizing catalytic parameters is crucial for developing an economical and sustainable synthesis process. Key parameters include the amount of catalyst used and its potential for reuse.

Catalyst Amount: Studies have investigated the effect of the amount of catalyst in the reaction system. researchgate.net Finding the optimal catalyst loading is a balance between ensuring a reasonable reaction rate and minimizing costs associated with precious metals like palladium. For the hydrodechlorination of 2,4-dichlorophenol with nanoscale Pd/Fe particles, it was observed that higher palladium bulk loadings were beneficial for the reaction. nih.gov

Reusability: The ability to recover and reuse the catalyst is a significant economic and environmental advantage. Research into Pd-Fe adsorptive resins has included an evaluation of the catalyst's reusability. researchgate.net In industrial processes, catalyst reclamation is a standard procedure. For example, after hydrogenation using palladium charcoal, the catalyst can be cleaned with a solvent like DMF and reclaimed for subsequent batches. google.com

Reaction Environment and Process Optimization

The environment in which the synthesis is conducted, including the solvent system, temperature, and pressure, has a profound impact on reaction kinetics, yield, and product purity.

The choice of solvent is critical in both the initial condensation and subsequent reduction steps.

Protic and Polar Aprotic Solvents: For the initial condensation reaction to form the ether linkage, both protic solvents (like alcohols) and polar aprotic solvents can be used. patsnap.com

Solvents for Reduction: In the reduction step, different solvents are employed. Dichloromethane has been used as a solvent for the reduction of the intermediate product. patsnap.com Polar aprotic solvents such as N,N-Dimethylformamide (DMF) are also utilized, particularly during catalytic hydrogenation with palladium charcoal. google.com

Solvents for Purification: Ethanol is often used in the purification stages. For example, after initial reduction and concentration, the material may be refluxed in ethanol before final acidification. patsnap.com

Precise control of temperature and pressure is essential for maximizing product yield and minimizing side reactions.

Temperature: Reaction temperatures vary depending on the specific step and method. The reduction of the intermediate product has been reported to be carried out at temperatures between 50-60°C. patsnap.com A separate hydrogenation process specifies a temperature range of 40-60°C. google.com The synthesis of a related compound, 2,4-diaminophenol (B1205310) dihydrochloride, was conducted at 50°C. prepchem.com Higher temperatures were also found to favor the catalytic hydrodechlorination of 2,4-dichlorophenol using a Pd/Fe catalyst. nih.gov

Pressure: Catalytic hydrogenation is typically performed under pressure to increase the concentration of hydrogen gas in the reaction mixture, thereby accelerating the reaction rate. A patented process describes increasing the internal pressure of the hydrogenation vessel to 12 kg/cm ² (approximately 11.8 atm). google.comgoogle.com In other laboratory-scale syntheses, the reaction can proceed at atmospheric pressure (1 atm). prepchem.com

Table 2: Overview of Reaction Conditions

| Parameter | Value/Type | Process Step | Source |

|---|---|---|---|

| Temperature | 50-60°C | Reduction | patsnap.com |

| Temperature | 40-60°C | Hydrogenation | google.com |

| Temperature | 50°C | Hydrogenation | prepchem.com |

| Pressure | 12 kg/cm ² | Hydrogenation | google.comgoogle.com |

| Pressure | 1 atm | Hydrogenation | prepchem.com |

| Solvent | Dichloromethane | Reduction | patsnap.com |

| Solvent | Ethanol | Reflux/Purification | patsnap.com |

| Solvent | N,N-Dimethylformamide (DMF) | Hydrogenation | google.com |

pH Control and Reaction Monitoring (e.g., thin-layer chromatography analysis)

Precise pH control is a critical parameter in the synthesis of this compound, particularly during the condensation and salification stages. In a common synthetic route involving the condensation of 2,4-dinitrochlorobenzene with ethylene glycol, the reaction is conducted under alkaline conditions. google.compatsnap.com Maintaining a pH between 7.5 and 8 is crucial for the reaction to proceed efficiently. google.compatsnap.comgoogle.com After the condensation reaction is complete, as verified by Thin-Layer Chromatography (TLC), the resulting filter residue is rinsed to a neutral pH, typically between 7 and 7.5. google.comgoogle.com In some procedures, the centrifuge used in the salification analysis section is first rinsed with hydrochloric acid water at a pH of 1. google.comgoogle.com Stringent pH control is necessary to prevent the decomposition of the product.

Reaction progress is consistently monitored using Thin-Layer Chromatography (TLC). google.compatsnap.comgoogle.com Samples are taken during the synthesis, and the reaction is considered complete once TLC analysis shows the starting materials have been consumed and the desired product has been formed. google.compatsnap.comgoogle.com This ensures the reaction proceeds to completion before moving to the next stage, which is crucial for achieving a high yield and purity of the final product. google.com

| Process Step | Parameter | Value/Method | Source(s) |

| Condensation | pH | 7.5 - 8 | google.compatsnap.comgoogle.com |

| Filter Residue Rinsing | pH | 7 - 7.5 | google.comgoogle.com |

| Centrifuge Rinsing (Salification) | pH | 1 (using HCl water) | google.comgoogle.com |

| Reaction Monitoring | Analysis Method | Thin-Layer Chromatography (TLC) | google.compatsnap.comgoogle.com |

Green Chemistry Principles in this compound Production

The industrial production of this compound is increasingly incorporating green chemistry principles to enhance sustainability and reduce environmental impact.

Strategies for Waste Minimization

A key strategy for waste minimization in the production of this compound is the implementation of processes that allow for the recycling and reuse of materials. google.compatsnap.com One patented method emphasizes a preparation technology where a significant portion of the materials are recycled, which directly reduces the amount of generated waste. google.compatsnap.com This approach not only contributes to cleaner production but also offers cost savings. google.compatsnap.com Furthermore, eliminating solvent exchange steps in one-pot synthesis processes significantly reduces waste. In some industrial settings, waste oils and grease are collected and sent to authorized agencies for reprocessing or recycling. environmentclearance.nic.in

Recycling and Reuse of Materials in Synthesis

The recycling and reuse of materials are integral to the green synthesis of this compound. The filtrate from various workshop sections, including the condensation and centrifugation stages, can be recycled. google.comgoogle.com This is particularly important in large-scale industrial production as it can lead to substantial cost savings and a reduction in waste materials that could otherwise harm the environment. google.com For instance, after suction filtration of the condensation material, the filtrate can be reclaimed in a pot for reuse. google.comgoogle.com Additionally, the use of magnetic solid base catalysts, such as Fe₃O₄/K₂CO₃, allows for catalyst reuse for multiple cycles without a significant loss of activity, which is made possible through magnetic separation. In broader industrial applications, reverse osmosis (R.O.) rejects are sent for forced evaporation, and the resulting condensate is reused in utilities. environmentclearance.nic.in

Mechanistic Investigations of 2,4 Diaminophenoxyethanol Dihydrochloride Reactivity

Role as a Chemical Coupler in Oxidative Systems

In oxidative environments, 2,4-Diaminophenoxyethanol (B1213692) Dihydrochloride (B599025) primarily functions as a coupler, a molecule that joins with another to form a larger, often colored, compound. This property is extensively utilized in applications such as oxidative hair dyes. specialchem.com The reactivity stems from the electron-rich aromatic ring with two amine substituents, making it susceptible to oxidation and subsequent coupling.

The oxidative coupling of 2,4-Diaminophenoxyethanol involves its reaction with a primary intermediate or developer, typically in the presence of an oxidizing agent like hydrogen peroxide. While the specific pathway can be complex, it generally aligns with established mechanisms for aromatic amines, such as the Chan-Lam coupling, which often involves a metal catalyst. researchgate.netorganic-chemistry.org

The proposed mechanism involves several key steps:

Oxidation of the Amine: The process is initiated by an oxidizing agent, which abstracts electrons from one of the amino groups on the 2,4-Diaminophenoxyethanol molecule. This initial oxidation is the rate-determining step and results in a highly reactive radical cation or a related species.

Formation of an Electrophilic Intermediate: The initial oxidation product is a potent electrophile. In the context of hair dyeing, this is often a quinone-diimine species. nih.gov

Electrophilic Attack: This reactive intermediate then attacks a nucleophilic coupling partner. The coupler can be another molecule of 2,4-Diaminophenoxyethanol (homo-coupling) or a different aromatic compound present in the formulation (cross-coupling). researchgate.net

Dimerization and Polymerization: The initial coupling product can undergo further oxidation and coupling reactions, leading to the formation of larger, conjugated molecules. These extended π-systems are responsible for the final color produced.

Catalysts, such as copper salts, can facilitate this process by mediating the electron transfer between the amine and the oxidant, a principle seen in reactions like the Chan-Lam C-N bond formation. organic-chemistry.org The reaction environment, particularly the pH, is critical as it affects the protonation state of the amino groups and the stability of the intermediates.

The oxidation of 2,4-Diaminophenoxyethanol readily yields quinone-type derivatives. Specifically, the oxidation of the para-phenylenediamine structure within the molecule leads to the formation of a reactive p-quinone-diimine intermediate. This occurs through a two-electron oxidation process. nih.gov

The formation of these intermediates is central to the color-forming chemistry of oxidative dyes. The general reaction can be summarized as:

2,4-Diaminophenoxyethanol + Oxidizing Agent → Quinone-diimine Intermediate + 2H⁺ + 2e⁻

These quinone-diimines are highly electrophilic and unstable, quickly reacting with nucleophiles present in the system. nih.gov Characterization of these transient species is often performed using spectroscopic methods. For instance, UV-Vis spectroscopy can be used to monitor the kinetics of color development as the conjugated systems are formed. Mass spectrometry can confirm the molecular weight of the final, stable dye molecules formed after the coupling reactions are complete. nih.gov The final products are typically complex polymeric pigments that become trapped within the matrix where they are formed.

Molecular Interactions and Adsorption Phenomena

Beyond its role in covalent bond formation, 2,4-Diaminophenoxyethanol Dihydrochloride engages in significant non-covalent molecular interactions, including cross-linking in emulsions and adsorption of other molecules.

This compound is identified as a cross-linking agent used in the manufacturing of emulsions. biosynth.comcymitquimica.comcymitquimica.com In these systems, it helps to stabilize the formulation by forming a network structure. The cross-linking mechanism is attributed to the molecule's ability to form multiple hydrogen bonds through its amino (-NH2) and hydroxyl (-OH) groups.

In an emulsion, the 2,4-Diaminophenoxyethanol molecules can bridge between dispersed droplets or between components in the continuous phase. This creates a three-dimensional network that increases the viscosity of the formulation and prevents the coalescence of droplets, thereby enhancing emulsion stability. In some applications, such as hair treatments, it may also participate in cross-linking with proteins like keratin, although the specific mechanism involves complex interactions within the formulation. google.com

Research findings indicate specific binding interactions between this compound and other chemical species. It has been demonstrated to bind to fatty acids and to form an insoluble precipitate with calcium ions. biosynth.com

The interaction with fatty acids is likely driven by a combination of electrostatic interactions between the protonated amine groups (in the dihydrochloride salt form) and the carboxylate head of the fatty acid, as well as hydrophobic interactions. The binding with calcium ions (Ca²⁺) suggests a chelating interaction, where the electron-donating oxygen and nitrogen atoms on the molecule coordinate with the divalent cation, leading to the formation of an insoluble salt complex. biosynth.com

Table 1: Summary of Molecular Interactions

| Interacting Species | Type of Interaction | Observed Outcome |

| Fatty Acids | Electrostatic & Hydrophobic | Binding to the molecule biosynth.com |

| Calcium Ions (Ca²⁺) | Chelation / Ionic | Formation of an insoluble precipitate biosynth.com |

This compound has been shown to be an effective adsorbent for the dye Crystal Violet. biosynth.com Adsorption is a surface phenomenon where molecules from a solution adhere to the surface of the adsorbent material.

An adsorption study would typically investigate several parameters to characterize the process, as detailed in studies of Crystal Violet adsorption on other materials. redalyc.orgnih.gov

Key Parameters in Adsorption Studies:

Effect of pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the adsorbate, influencing the electrostatic attraction between them. nih.gov

Effect of Initial Dye Concentration: Generally, the amount of dye adsorbed per unit mass of the adsorbent increases with the initial dye concentration until saturation of the active sites is reached. mdpi.com

Contact Time: The study measures the uptake of the dye over time to determine the point at which equilibrium is reached, providing insights into the kinetics of the adsorption process. nih.gov

The adsorption kinetics for this compound have been studied, indicating a quantifiable rate and capacity for this process. biosynth.com Such studies often fit the experimental data to kinetic models (like pseudo-first-order or pseudo-second-order) and isotherm models (like Langmuir or Freundlich) to understand the adsorption mechanism and capacity. nih.gov

Table 2: Investigated Parameters in a Typical Crystal Violet Adsorption Study

| Parameter | Description | Expected Influence on Adsorption |

| pH | Acidity or basicity of the solution. | Affects surface charge and dye speciation, influencing binding. nih.gov |

| Concentration | Initial concentration of Crystal Violet in solution. | Higher concentration generally leads to higher adsorption capacity up to a saturation point. mdpi.com |

| Contact Time | Duration of contact between adsorbent and dye solution. | Adsorption increases with time until equilibrium is reached. nih.gov |

| Temperature | The temperature at which the experiment is conducted. | Can indicate whether the process is endothermic or exothermic. mdpi.com |

Adsorption Studies (e.g., with Crystal Violet)

Adsorption Kinetics and Spectroscopic Analysis

Research into the adsorption kinetics of this compound has indicated its utility as a cross-linking agent and an adsorbent. biosynth.com Studies have explored its effectiveness in binding to substances like crystal violet, which is relevant for purification processes involving fatty acids. biosynth.com Spectroscopic analysis, particularly using a diode at various wavelengths, has been employed to study these adsorption kinetics, with a wavelength of 700 nm identified as being highly suitable for this application. biosynth.com

Further investigations have delved into the synthesis of this compound through catalytic hydrogenation. researchgate.net This process involves starting with 2,4-dinitrochlorobenzene and ethylene (B1197577) glycol to synthesize β-2, 4-dinitrophenoxyethanol (2,4-DNPE). researchgate.net The subsequent catalytic hydrogenation of 2,4-DNPE under low pressure yields the final product. researchgate.net The efficiency of this reaction is influenced by several factors, including the type and amount of catalyst, the reaction medium, temperature, and pressure. researchgate.net

Stability and Degradation Pathways

Chemical Stability in Aqueous and Organic Solutions (e.g., DMSO)

The stability of this compound has been evaluated in both aqueous solutions and the organic solvent dimethyl sulfoxide (B87167) (DMSO). europa.eu In aqueous solutions at concentrations of 0.1 and 200 mg/ml, the compound was found to be stable for up to 6 hours at room temperature and for up to 9 days at 4°C when protected from light and under an inert gas atmosphere. europa.eu

In DMSO solutions, at concentrations of 5 mg/ml, 50 mg/ml, and 100 mg/ml, the compound demonstrated stability for up to 4 hours at room temperature under similar protective conditions (shielded from light and under an inert gas atmosphere). europa.eu The compound is reported to be soluble in water and DMSO up to 10% (w/w). cir-safety.org

Below is a data table summarizing the stability of this compound in different solutions.

| Solvent | Concentration | Temperature | Duration | Conditions | Stability |

| Aqueous | 0.1 mg/ml | Room Temperature | Up to 6 hours | Protected from light, inert gas | Stable |

| Aqueous | 200 mg/ml | Room Temperature | Up to 6 hours | Protected from light, inert gas | Stable |

| Aqueous | 0.1 mg/ml | 4°C | Up to 9 days | Protected from light, inert gas | Stable |

| Aqueous | 200 mg/ml | 4°C | Up to 9 days | Protected from light, inert gas | Stable |

| DMSO | 5 mg/ml | Room Temperature | Up to 4 hours | Protected from light, inert gas | Stable |

| DMSO | 50 mg/ml | Room Temperature | Up to 4 hours | Protected from light, inert gas | Stable |

| DMSO | 100 mg/ml | Room Temperature | Up to 4 hours | Protected from light, inert gas | Stable |

Factors Affecting Stability under Various Storage Conditions

The stability of this compound is contingent upon specific storage conditions. It is considered stable under recommended temperatures and pressures. aksci.com To maintain its integrity, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area. aksci.comjayorganics.com

Several factors can compromise its stability. It is incompatible with strong oxidizing agents. aksci.comscbt.com Exposure to extremes of temperature and direct sunlight should be avoided. scbt.com Additionally, it is important to prevent dust generation and accumulation during storage and handling. aksci.com The compound is noted to be air sensitive, which necessitates storage in an inert atmosphere for long-term stability. chemicalbook.com Hazardous decomposition products can be generated, including carbon oxides, hydrogen chloride, and nitrogen oxides. aksci.com

Below is a data table summarizing the factors affecting the stability of this compound.

| Factor | Condition to Avoid/Incompatible Material | Recommended Storage Condition |

| Temperature | Extremes of temperature | Store in a cool place |

| Light | Direct sunlight | Store protected from light |

| Air/Atmosphere | Air exposure (Air Sensitive) | Store under inert gas atmosphere |

| Moisture | Store in a dry place | |

| Chemicals | Strong oxidizing agents | Store away from incompatible substances |

| Physical Form | Dust generation and accumulation | Minimize dust during handling |

| Container | Open or improperly sealed containers | Keep container tightly closed |

Analytical Chemistry Methodologies for 2,4 Diaminophenoxyethanol Dihydrochloride

Chromatographic Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 2,4-Diaminophenoxyethanol (B1213692) Dihydrochloride (B599025) in complex cosmetic matrices. researchgate.net It allows for the effective separation, identification, and quantification of the compound.

HPLC coupled with an ultraviolet (UV) detector is a widely applied method for analyzing oxidative hair dye intermediates. google.com The technique works by separating components in a liquid mixture, which are then detected based on their UV absorbance. google.com The identity of a compound is confirmed by comparing its retention time—the time it takes to pass through the column—with that of a standard substance. google.com Quantification is achieved by measuring the area or height of the chromatographic peak. google.com Purity analysis of 2,4-Diaminophenoxyethanol HCl has been performed, with one report indicating a purity range of 98.7% to 99.4% across three different batches. cir-safety.org

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters, as outlined by international guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness. impactfactor.orgjfda-online.com

Accuracy : Often determined through recovery studies, accuracy measures the closeness of the test results to the true value. For hair dye analysis, this can involve spiking a blank matrix (like a cream base) with a known amount of the analyte and calculating the percentage recovered. nih.gov Acceptable recovery is often in the range of 80-110%. researchgate.net In one interlaboratory study for similar hair dye components, extraction recoveries were between 91.6% and 96.5%. nih.gov

Precision : This parameter expresses the variability of results from repeated measurements of the same sample. It is typically evaluated at two levels:

Repeatability (Intra-day precision) : Assesses the variation in results within a short period under the same conditions. jfda-online.com

Intermediate Precision (Inter-day precision) : Assesses variation within the same laboratory but on different days, with different analysts, or on different equipment. jfda-online.com Precision is often reported as the Relative Standard Deviation (%RSD). For the analysis of hair dye intermediates, %RSD values for repeatability (RSDr) and reproducibility (RSDR) were found to be ≤ 3.75% and ≤ 5.95%, respectively, indicating good precision. nih.gov

Below is an interactive table summarizing typical HPLC method validation parameters.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy (% Recovery) | Measures the trueness of the result. | 80% - 110% researchgate.net |

| Precision (% RSD) | Measures the repeatability of the method. | ≤ 2% for repeatability ijprajournal.com |

| Linearity (r²) | The ability to elicit results that are directly proportional to the concentration of the analyte. | > 0.99 researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected. | 3:1 signal-to-noise ratio google.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 10:1 signal-to-noise ratio google.com |

Hair dye products are complex mixtures containing multiple intermediates and other ingredients. Therefore, analytical methods must be capable of simultaneously separating and quantifying 2,4-Diaminophenoxyethanol Dihydrochloride from other components like p-phenylenediamine (B122844), resorcinol, and various aminophenols. researchgate.netnih.gov Gradient elution HPLC methods are often employed, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds with different polarities. google.com The use of an ion-pairing reagent in the mobile phase can also aid in the separation of these ionic and polar compounds on a reverse-phase column. dmu.dk One method successfully separated ten different hair dye components by carefully selecting the stationary and mobile phases. google.com

The success of an HPLC separation hinges on the careful optimization of several parameters to achieve good resolution, peak shape, and analysis time.

Stationary Phase (Column) : Reversed-phase columns, particularly C8 and C18 (octyl and octadecyl silane), are commonly used for the analysis of polar aromatic compounds like hair dye intermediates. researchgate.netgoogle.com A C18 column is a frequent choice, providing a nonpolar stationary phase suitable for separating the various components found in hair dye formulations. google.com One study found a hybrid-based RP8 column to be most suitable. researchgate.net Another method for multiple dye components utilized a Waters Atlantis T3 column. google.com

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netjapsonline.com The pH of the buffer is a critical parameter that affects the retention and peak shape of ionizable compounds like 2,4-Diaminophenoxyethanol. A phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer is often used to control the pH. google.comnih.gov For instance, one optimized method used a gradient of methanol and an aqueous phase (phosphate buffer, pH 5.9). researchgate.net Another used an acetonitrile-ammonium phosphate buffer at pH 5.15. nih.gov

The following table presents an example of an optimized gradient elution profile for analyzing oxidative hair dyes. researchgate.net

| Time (minutes) | % Methanol (A) | % Aqueous Buffer (B) |

| 0 | 0 | 100 |

| 1 | 0 | 100 |

| 20 | 19 | 81 |

| 30 | 80 | 20 |

| 35 | 80 | 20 |

| 40 | 95 | 5 |

| 50 | 95 | 5 |

| 53 | 0 | 100 |

| 74 | 0 | 100 |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectroscopic Characterization Methods

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the compound. This "molecular fingerprint" can be used for structural confirmation. The Scientific Committee on Consumer Safety (SCCS) lists IR spectroscopy as one of the methods used for the chemical characterization of 2,4-diaminophenoxyethanol and its salts. europa.eu While specific spectra for the dihydrochloride salt are not always publicly detailed, the technique provides complementary information to other analyses like NMR and mass spectrometry to verify the compound's identity.

UV-Vis Spectroscopy in Quantitative Analysis

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of chemical compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijrpr.com The principle behind this method is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrpr.com For 2,4-diaminophenoxyethanol, its aromatic structure with amino and hydroxyl groups allows it to absorb UV radiation, making it suitable for analysis by UV-Vis spectroscopy. google.com

The UV/Visible spectrum of 2,4-diaminophenoxyethanol HCl shows maximum absorbance (λmax) at approximately 238 nm and 286 nm. cir-safety.orgcir-safety.org These characteristic absorption peaks can be used for its quantification in solutions. However, when analyzing complex matrices like hair dye formulations, the presence of other UV-absorbing compounds can interfere with direct measurement. researchgate.net Therefore, UV-Vis spectroscopy is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) to isolate 2,4-diaminophenoxyethanol from other ingredients before quantification. researchgate.netdmu.dk In such methods, a photodiode array (PDA) detector is commonly used to acquire the UV-Vis spectra of the eluting compounds, allowing for both identification based on the spectrum and quantification based on the absorbance at a specific wavelength. dmu.dk

The selection of a suitable solvent is critical in UV-Vis spectroscopy to ensure that the solvent itself does not absorb in the same region as the analyte. bspublications.net Commonly used solvents that are transparent in the relevant UV range include water, ethanol (B145695), and hexane. bspublications.net

Table 1: Research Findings on UV-Vis Spectroscopy for 2,4-Diaminophenoxyethanol Analysis

| Study Focus | Key Findings | Reference |

| Method Development | A reverse-phase HPLC method with Diode Array Detection (DAD) was developed for the analysis of oxidative hair dye intermediates, including 2,4-diaminophenoxyethanol. A spectral library (200-400 nm) was created for identification. | researchgate.net |

| Quantitative Method | An HPLC method with a photodiode array detector was developed for the identification and quantification of common oxidative hair dye intermediates. The method relies on comparing HPLC retention times and UV-Vis spectra (220-400 nm) with standards. | dmu.dk |

| Compound Properties | The UV/Visible spectrum of 2,4-diaminophenoxyethanol HCl exhibits maximum absorbance peaks at 238 nm and 286 nm. | cir-safety.orgcir-safety.org |

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of 2,4-diaminophenoxyethanol in cosmetic products, particularly in complex matrices like hair dye creams and lotions, necessitates effective sample preparation and extraction to isolate the analyte from interfering substances. google.com

The goal of extraction is to efficiently transfer 2,4-diaminophenoxyethanol from the product matrix into a solvent suitable for analysis, while minimizing the co-extraction of interfering components such as fatty acids, fatty alcohols, and surfactants. google.com Due to the presence of both hydrophilic and lipophilic components in hair dye formulations, a mixed-solvent system is often employed for extraction. google.com

One common approach involves using a mixture of an organic solvent and an aqueous buffer. google.com Methanol is a preferred organic solvent, especially for cream formulations, due to its effectiveness in extracting lipophilic dyes. google.comgoogle.com The aqueous phase often consists of a buffer solution, such as ammonium diphosphate (B83284), to control the pH and facilitate the extraction of hydrophilic dyes. google.comgoogle.com For instance, a mixture of methanol and 10 mM ammonium diphosphate solution in a 1:1 volume ratio has been shown to be effective for extracting a wide range of dyes from various hair dye formulations. google.com

The extraction process typically involves weighing a sample of the cosmetic product, adding the extraction solvent, and using techniques like sonication to ensure thorough mixing and dispersion of the sample in the solvent. fda.gov.tw Following extraction, the solution is usually filtered through a membrane filter (e.g., 0.22 µm or 0.45 µm) to remove particulate matter before analysis by techniques like HPLC. dmu.dkfda.gov.tw

Table 2: Extraction Strategies for 2,4-Diaminophenoxyethanol from Formulations

| Extraction Solvent System | Formulation Type | Key Aspects | Reference |

| Methanol and 10 mM Ammonium Diphosphate (1:1 v/v) | Liquid, lotion, cream | Effective for both hydrophilic and lipophilic dyes. Methanol enhances extraction from cream bases. | google.com |

| Acetonitrile-phosphate buffer with ion-pairing reagent | General cosmetic formulations | Used for extraction prior to HPLC analysis. | dmu.dk |

| 50% Methanol | General cosmetic formulations | Sample is mixed with the solvent and sonicated for 30 minutes. | fda.gov.tw |

| Organic solvent | Liquid and cream forms | The aqueous phase resulting from the extraction is analyzed by HPLC. | researchgate.net |

Oxidative hair dye intermediates, including 2,4-diaminophenoxyethanol, are susceptible to oxidation when exposed to light and air, which can lead to their degradation and result in inaccurate analytical measurements. google.comgoogle.com To mitigate this, antioxidants are often incorporated into the extraction solvent during sample preparation. google.comdmu.dk

The addition of an antioxidant helps to stabilize the dye molecules and prevent their loss during the pretreatment process. google.com Water-soluble antioxidants are preferred as they need to be soluble in the extraction solvent. google.com Commonly used antioxidants include ascorbic acid and isoascorbic acid. google.com For example, a method for analyzing intermediates of oxidative hair dyes utilized a phosphate buffer-acetonitrile extraction medium containing ascorbic acid as an antioxidant. dmu.dk Research has shown that without antioxidants, the concentration of amino compounds can decrease by 2-4% when their solutions are stored for one day at room temperature. dmu.dk

The selection of an appropriate antioxidant is crucial to ensure that it effectively protects the analytes without interfering with their separation and detection during subsequent analysis. google.com

Table 3: Use of Antioxidants in Sample Pretreatment

| Antioxidant | Rationale for Use | Example Application | Reference |

| Ascorbic Acid | To prevent oxidation of dye intermediates during sample preparation and storage. | Added to an acetonitrile-phosphate buffer extraction medium for analyzing oxidative hair dyes. | dmu.dk |

| Isoascorbic Acid, Sodium Sulfite, Sodium Metabisulfite | To stabilize dye molecules and prevent loss due to oxidation by light and air. | Tested for their effect on sample stability and non-interference with dye analysis. | google.com |

Theoretical and Computational Chemistry Studies on 2,4 Diaminophenoxyethanol Dihydrochloride

Molecular Structure and Conformation Analysis

The analysis of a molecule's structure and conformation involves determining the three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding a molecule's physical properties and chemical behavior. upatras.gr Methods like X-ray crystallography provide experimental data, while computational techniques such as Density Functional Theory (DFT) can model these properties. researchgate.net

For 2,4-Diaminophenoxyethanol (B1213692) Dihydrochloride (B599025) (CAS No: 66422-95-5), specific public domain studies detailing a comprehensive conformational analysis or providing precise calculated bond lengths and angles are not available. specialchem.comhaihangchem.com The molecule consists of a phenoxy ring substituted with two amino groups and an ethanol (B145695) group, providing several rotatable bonds that would lead to various possible conformers. A thorough analysis would identify the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.net

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are employed to understand the electronic characteristics of a molecule, which are key to its reactivity. arxiv.org These calculations typically involve determining the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net

Detailed quantum chemical calculations, such as HOMO-LUMO energies or molecular electrostatic potential (MEP) maps for 2,4-Diaminophenoxyethanol Dihydrochloride, have not been published in accessible scientific literature. Such an analysis would be valuable in predicting how the molecule interacts with other chemical species.

Prediction of Reactivity and Reaction Mechanisms

Understanding reaction mechanisms at a molecular level is a core objective of computational chemistry, allowing for the prediction of reaction outcomes. numberanalytics.comrsc.org This involves mapping the potential energy surface of a reaction to identify transition states and intermediates. numberanalytics.com For this compound, its primary known application is as a precursor in oxidative hair dyes. europa.eucosmeticsinfo.org

Environmental Fate Modeling and Prediction (e.g., EPI Suite Calculations)

Environmental fate modeling uses computational tools to predict how a chemical will behave in the environment, including its persistence, distribution, and potential for bioaccumulation. industrialchemicals.gov.au The EPI Suite™ (Estimation Program Interface) is a widely used tool for this purpose. amazonaws.com

While the raw output data from EPI Suite™ calculations for this compound is not publicly available, a report from Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) references such calculations. industrialchemicals.gov.au The main route of environmental release is expected to be through wastewater from the rinsing of hair after dye application. industrialchemicals.gov.au

Biodegradation is a key factor in determining a chemical's environmental persistence. Computational models like EPI Suite's BIOWIN™ predict the likelihood of a substance to be broken down by microorganisms. industrialchemicals.gov.au

Based on these computational models, 2,4-Diaminophenoxyethanol is not expected to be readily biodegradable. industrialchemicals.gov.au This suggests that the molecule may persist in the environment for some time before it is completely broken down.

Predicting where a chemical is likely to end up in the environment—in water, soil, air, or sediment—is crucial for assessing exposure and risk. Models estimate properties like the octanol-water partition coefficient (Log Kow), water solubility, and soil adsorption coefficient (Koc).

According to a German environmental report, 2,4-Diaminophenoxyethanol HCl is not described as being bioaccumulative. lubw.de The compound is known to be highly soluble in water. This high water solubility suggests that if released into the environment, it would predominantly partition to the water compartment. researchgate.net

Table 1: Summary of Environmental Fate and Physicochemical Properties

| Property | Finding/Value | Source |

|---|---|---|

| Biodegradation | Not expected to be readily biodegradable (based on EPI Suite) | industrialchemicals.gov.au |

| Bioaccumulation | Described as not bioaccumulative | lubw.de |

| Water Solubility | 425 g/L (at 20°C) | |

| Primary Route of Release | To sewer via washing of hair after product application | industrialchemicals.gov.au |

Applications in Advanced Chemical Systems and Materials Science

Functionalization of Polymeric Materials through Cross-linking

2,4-Diaminophenoxyethanol (B1213692) HCl serves as a cross-linking agent, a molecule capable of forming chemical links between polymer chains to create a more rigid, three-dimensional network structure. biosynth.comsigmaaldrich.com This process is fundamental in modifying the properties of polymers to enhance their durability and chemical resistance. rsc.org The compound's utility has been noted in the production of emulsions, where it contributes to the stability and structure of the final product. biosynth.com Through its reactive sites, it can form covalent bonds that connect individual polymer chains, a critical step in tailoring the mechanical and physical properties of polymeric materials for specific, high-performance applications. sigmaaldrich.commdpi.com

Development of Adsorbent Materials for Specific Substrates

In the realm of materials science, 2,4-Diaminophenoxyethanol HCl has been identified as an effective adsorbent material. biosynth.com Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of another substance (the adsorbent). This property is leveraged in purification and separation processes.

Notably, 2,4-Diaminophenoxyethanol HCl has been shown to be an effective adsorbent for the dye crystal violet. This capability can be utilized in the purification of fatty acids. biosynth.com Research into its performance has included studies of its adsorption kinetics, which describe the rate of adsorbate uptake. These studies, conducted using a diode at various wavelengths, determined that a wavelength of 700 nm is most suitable for monitoring this specific adsorption application. biosynth.com

Role as a Key Intermediate in Organic Chemical Synthesis

2,4-Diaminophenoxyethanol HCl is a widely used intermediate in the field of organic synthesis, particularly in the manufacturing of hair dyes and pharmaceuticals. patsnap.comgoogle.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The synthesis of 2,4-Diaminophenoxyethanol HCl itself is a multi-step process that highlights its role as a building block for more complex molecules.

The synthesis typically begins with 2,4-dinitrochlorobenzene as the primary raw material. This is subjected to condensation with ethylene (B1197577) glycol under alkaline conditions, followed by a hydrogenation reduction step, and finally, salification with hydrochloric acid to yield the target compound. patsnap.comgoogle.comresearchgate.net The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve optimal yield and purity. researchgate.net

Table 1: Generalized Synthesis Process for 2,4-Diaminophenoxyethanol HCl. This table outlines the primary stages and reactants involved in the industrial preparation of the compound, based on described synthesis routes. patsnap.comgoogle.comresearchgate.net

Design Principles for Novel Oxidative Dye Systems

The most prominent application of 2,4-Diaminophenoxyethanol HCl is in permanent, or oxidative, hair dye formulations. cosmeticsinfo.orgcosmileeurope.eu In these systems, it does not act as a dye itself but as a crucial precursor known as a "coupler" or "secondary intermediate." cosmileeurope.eu The final color is generated through a chemical reaction that occurs directly within the hair fiber. cosmeticsinfo.org

Permanent hair coloring is achieved by creating large, colored molecules (chromophores) inside the hair shaft, which are too large to be easily washed out. cosmeticsinfo.org This process relies on the reaction between two types of small, colorless precursors: primary intermediates (or developers) and couplers.

2,4-Diaminophenoxyethanol HCl functions as an m-diamine coupler. cir-safety.orgcir-safety.org In the dyeing process, which is initiated by an oxidizing agent, the primary intermediate is oxidized to a reactive state. The 2,4-Diaminophenoxyethanol HCl molecule then acts as a nucleophile, reacting with the activated primary intermediate. cir-safety.orgcir-safety.org This coupling reaction forms a larger, stable dye molecule, which is the chromophore responsible for the final hair color. cir-safety.orgcir-safety.org The specific shade produced depends on the chemical identity of the primary intermediate it is combined with.

The formation of color in oxidative dye systems is a carefully controlled process governed by reaction dynamics. cosmeticsinfo.org Commercial products are typically sold as two-component kits: one containing the dye precursors (both primary intermediates and couplers like 2,4-Diaminophenoxyethanol HCl) in an alkaline medium, and the other containing a stabilized oxidizing agent, most commonly hydrogen peroxide. cosmeticsinfo.org

Upon mixing, the following sequence of events occurs:

Penetration : The mixture, with its alkaline pH, opens the hair cuticle, allowing the small precursor molecules and the hydrogen peroxide to diffuse into the hair's cortex. cosmeticsinfo.orgmdpi.com

Oxidation : The hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine (B122844) or p-aminophenol) into a highly reactive quinone di-imine or quinone imine. researchgate.net

Coupling : The 2,4-Diaminophenoxyethanol HCl (coupler), which is relatively stable to the oxidizing agent, rapidly reacts with the oxidized primary intermediate. researchgate.net

Kinetic studies have shown that the products of these oxidative coupling reactions align with theoretical predictions. researchgate.net In complex formulations containing multiple precursors and couplers, the chemistry is dominated by the fastest coupling reactions, which dictate the final composition of the dye molecules and thus the resulting color. researchgate.net

Environmental Transformation and Persistence of 2,4 Diaminophenoxyethanol Dihydrochloride and Its Derivatives

Abiotic Transformation Processes (e.g., chemical degradation, photolysis)

Direct studies on the abiotic degradation of 2,4-Diaminophenoxyethanol (B1213692) Dihydrochloride (B599025) in the environment are scarce. However, its chemical structure suggests potential pathways for abiotic transformation.

Chemical Degradation: The primary mode of chemical reaction for 2,4-Diaminophenoxyethanol Dihydrochloride is oxidation. In its intended use in hair dyes, it acts as a primary intermediate, or "coupler," which is oxidized by an agent like hydrogen peroxide to form larger, colored molecules. nih.gov This reactivity suggests that in the environment, the compound could be susceptible to oxidation by naturally occurring oxidizing agents. It can be oxidized to form quinone derivatives. acs.org

Other potential, though less studied, abiotic degradation pathways include:

Hydrolysis: While the ether linkage in the molecule is generally stable, hydrolysis is a potential degradation route for many organic chemicals in the environment. However, assessments of some personal care products have not always included hydrolysis data in their environmental risk evaluations. imrpress.com

Photolysis: Many aromatic compounds are susceptible to degradation by sunlight. The aromatic ring in this compound could absorb UV radiation, leading to photolytic breakdown. As with hydrolysis, specific data for this compound is not readily available.

Biotransformation Pathways and Microbial Degradation Studies

There are no specific studies on the microbial degradation of this compound. However, research on analogous compounds, such as other aminophenols, provides insight into potential biotransformation pathways. Aromatic amines and their derivatives are known to be subject to microbial degradation in soil and water. imrpress.comthermofisher.com

Studies on aminophenol-assimilating bacteria, particularly from the genus Pseudomonas, have shown that these microorganisms can utilize such compounds as a sole source of carbon and nitrogen. imrpress.comthermofisher.comCurrent time information in Seattle, WA, US. For instance, research on 4-aminophenol (B1666318) degradation by Pseudomonas sp. strain ST-4 demonstrated up to 84% degradation in laboratory settings. thermofisher.com The degradation efficiency was influenced by environmental factors, as detailed in the table below.

| Parameter | Optimal Condition for Maximum Biodegradation | Timeframe | Reference |

|---|---|---|---|

| pH | 8 | 72 hours | imrpress.com |

| Temperature | 30°C | 72 hours | imrpress.com |

| Glucose Concentration | 15 mM | 72 hours | imrpress.com |

The metabolic pathway proposed for 4-aminophenol in Burkholderia sp. strain AK-5 involves the elimination of the amino group to form 1,4-benzenediol, which is then further metabolized to 1,2,4-trihydroxybenzene before the aromatic ring is cleaved. nih.gov It is plausible that this compound could undergo a similar initial deamination step, followed by further degradation of the resulting catechols and the ethanol (B145695) side chain. The presence of two amino groups and an ether linkage, however, makes its specific pathway likely more complex.

Fate of Reaction Products and Unreacted Compound in Environmental Compartments (e.g., wastewater, soil)

Given its primary use in hair dyes, the main entry point of this compound and its reaction products into the environment is through wastewater from households and hair salons. nih.gov Effluents from hair dyeing processes can contain unreacted precursors, couplers, and the pigments formed during the dyeing process. acs.orgnih.gov

Wastewater: The compound is highly soluble in water, which facilitates its transport into and within aquatic systems. acs.org Conventional wastewater treatment plants may not be fully effective at removing complex aromatic amines, leading to their potential release into surface waters. nih.govacs.org Studies on beauty salon effluents, which contain a complex mixture of chemicals including hair dyes, have demonstrated toxicity to aquatic organisms, indicating that these discharges pose an environmental risk. nih.gov The fate of the specific reaction products of this compound in these systems has not been characterized.

Soil: Should wastewater be used for irrigation or if sewage sludge is applied to land, this compound could enter the soil compartment. Aromatic amines can interact with soil and sediments through various mechanisms. imrpress.com Due to its high water solubility, it may be mobile in soil and have the potential to leach into groundwater. imrpress.com Its persistence in soil would be dependent on the microbial activity and the abiotic conditions present.

Analytical Challenges in Environmental Monitoring of Trace Levels

The detection and quantification of trace levels of this compound and its transformation products in complex environmental matrices like wastewater and soil present significant analytical challenges.

Polarity and Thermolability: As a polar and potentially thermolabile compound, direct analysis by gas chromatography (GC) is difficult without a derivatization step to increase volatility and thermal stability. thermofisher.com High-performance liquid chromatography (HPLC) is often a more suitable alternative for such compounds. imrpress.comthermofisher.com

Extraction and Clean-up: Efficiently extracting polar aromatic compounds from solid matrices like soil or from complex aqueous samples like wastewater is a major hurdle. Techniques such as solid-phase extraction (SPE) are often required to concentrate the analyte and remove interfering substances. epa.gov For soil, methods like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction may be employed, but these need to be optimized for polar compounds. rsc.org

Low Concentrations: The compound is expected to be present at very low concentrations in the environment, necessitating highly sensitive analytical instrumentation, such as tandem mass spectrometry (LC-MS/MS or GC-MS/MS), for reliable detection and quantification. epa.govuminho.pt

Matrix Effects: Environmental samples contain a multitude of other substances that can interfere with the analysis, a phenomenon known as the matrix effect. This can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net

Lack of Standards: For the environmental transformation products of this compound, a lack of commercially available analytical standards makes their identification and quantification particularly challenging.

One study on the analysis of oxidative hair dyes in commercial products successfully used HPLC with diode-array detection (DAD) and mass spectrometry to identify and quantify 2,4-diaminophenoxyethanol, demonstrating a viable analytical approach that could be adapted for environmental samples. researchgate.net However, a GC-MS method developed for various hair dye ingredients noted that 2,4-diaminophenoxyethanol exhibited a high detection limit, potentially due to poor derivatization or extraction efficiency. mdpi.com

Future Research Directions and Emerging Areas

Innovation in Sustainable Synthetic Methodologies

The current industrial synthesis of 2,4-Diaminophenoxyethanol (B1213692) HCl typically involves a multi-step process starting from 2,4-dinitrochlorobenzene, which undergoes condensation with ethylene (B1197577) glycol, followed by hydrogenation and final salification with hydrochloric acid. chemicalbook.com While effective, this process presents opportunities for the integration of green chemistry principles to enhance sustainability. jddhs.comjddhs.com

Future research is directed towards developing more environmentally benign synthetic routes. Key areas of innovation include:

Catalyst Development: The use of novel, recyclable catalysts, such as heterogeneous catalysts, can reduce waste and improve reaction efficiency. researchgate.netmdpi.com This approach minimizes the need for harsh reaction conditions and simplifies product purification.

Alternative Solvents and Reaction Conditions: Investigation into greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions, could significantly reduce the environmental impact of the synthesis process. jddhs.com Techniques like microwave-assisted synthesis are also being explored to shorten reaction times and lower energy consumption. jddhs.comresearchgate.netmdpi.com

Renewable Feedstocks: A long-term goal is the utilization of renewable raw materials derived from biomass. jddhs.comgreenchemistry-toolkit.orgpharmafeatures.com Lignocellulose, for instance, is a rich source of aromatic platform chemicals that could potentially serve as precursors, thereby reducing the reliance on petroleum-based starting materials. greenchemistry-toolkit.orgpharmafeatures.comabiosus.org

Process Optimization: Implementing continuous flow processing can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. jddhs.com

Table 1: Comparison of Synthetic Methodologies

| Parameter | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Petroleum-derived (e.g., 2,4-dinitrochlorobenzene) | Potentially biomass-derived |

| Catalysts | Often single-use or heavy metal catalysts | Reusable heterogeneous catalysts, biocatalysts |

| Solvents | Volatile organic solvents | Green solvents (water, ionic liquids) or solvent-free |

| Energy Input | High-temperature, long-duration reactions | Microwave-assisted or flow chemistry for efficiency |

| Waste Generation | Higher waste output, complex purification | Reduced waste, simplified processes |

Elucidation of Molecular Mechanisms in Complex Reaction Environments

In its primary application, 2,4-Diaminophenoxyethanol HCl functions as a coupler in oxidative hair dye formulations. cir-safety.orgcir-safety.orgcosmileeurope.eu The final color is the result of a complex chemical reaction within the hair fiber, involving precursors, couplers, and an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. cosmeticsinfo.orgcosmeticsinfo.orgresearchgate.net In this reaction, 2,4-Diaminophenoxyethanol HCl acts as a nucleophile that reacts with oxidized precursors (intermediates) to form large dye molecules that become trapped inside the hair shaft. cir-safety.orgcir-safety.org

Despite the widespread use of this process, a detailed understanding of the reaction kinetics and molecular mechanisms is an active area of research. Future studies aim to:

Map Reaction Pathways: Identify the transient intermediates and final polynuclear colorant molecules formed when 2,4-Diaminophenoxyethanol HCl reacts with various precursors. researchgate.net Understanding these pathways is crucial for predicting and controlling the final hair color.

Kinetic Modeling: Develop kinetic models to describe the rates of the coupling reactions. Studies have shown that the final chemistry in a formulation is often dominated by the fastest coupling reactions. researchgate.net A quantitative understanding would allow for more precise color formulation.

Byproduct Identification: Characterize any potential byproducts formed during the dyeing process. This is essential for optimizing reaction conditions to maximize dye formation and ensure the safety of the final product. nih.gov

Development of Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Analysis

Accurate and efficient analysis of 2,4-Diaminophenoxyethanol HCl in cosmetic formulations is critical for quality control and regulatory compliance. researchgate.netmdpi.com Current methods often rely on high-performance liquid chromatography (HPLC) coupled with detectors like diode-array detectors (DAD) or mass spectrometry (MS). google.com

The future of analytical methodology in this field is moving towards techniques that offer higher throughput, greater sensitivity, and more comprehensive characterization. Emerging areas include:

Hyphenated Techniques: The combination of separation techniques with powerful detectors, such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), allows for the rapid and selective quantification of multiple hair dye ingredients simultaneously. nih.gov

Capillary Electrophoresis: This technique offers an alternative to HPLC with the advantages of high separation efficiency and low sample and solvent consumption, making it a greener analytical choice. nih.gov

High-Throughput Screening: Miniaturized analytical platforms and automated sample preparation could enable high-throughput screening of formulations, accelerating product development and research.

Real-Time Monitoring: The development of in-process analytical tools could allow for real-time monitoring of the synthesis of 2,4-Diaminophenoxyethanol HCl, leading to improved process control and quality assurance. jddhs.comjddhs.com

Table 2: Advanced Analytical Techniques for Hair Dye Analysis

| Technique | Principle | Advantages | Future Application |

| UHPLC-MS/MS | High-pressure liquid chromatography for separation, tandem mass spectrometry for detection. | High sensitivity, specificity, and speed. nih.gov | Routine quality control and analysis of complex matrices. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Low sample volume, high efficiency, reduced solvent use. nih.gov | Green analytical methods for screening and quantification. |

| In-Process Monitoring | Real-time analysis during chemical synthesis (e.g., using spectroscopic probes). | Immediate feedback for process optimization and control. jddhs.com | Integration into sustainable manufacturing processes. |

Exploration of Novel Chemical Applications in Emerging Technologies

While the primary application of 2,4-Diaminophenoxyethanol HCl is in the cosmetics industry, its chemical structure as an aromatic diamine suggests potential for use in other fields. chemicalbook.comnmpharmtech.com Aromatic diamines are fundamental building blocks in materials science and specialty chemical synthesis.

Future research could explore the viability of 2,4-Diaminophenoxyethanol HCl and its derivatives in areas such as:

Polymer Synthesis: Aromatic diamines are key monomers in the production of high-performance polymers like polyimides and aramids, which are valued for their thermal stability and mechanical strength. The unique phenoxyethanol (B1677644) side group could impart novel properties such as improved solubility or flexibility.

Cross-linking and Curing Agents: The amine functionalities can act as cross-linking agents for epoxy resins and other thermosetting polymers, potentially creating materials with tailored properties for adhesives or coatings. biosynth.com

Pharmaceutical Intermediates: The compound is noted as a potential pharmaceutical intermediate, although specific applications are not widely documented. chemicalbook.com Its structure could serve as a scaffold for the synthesis of new biologically active molecules.

Functional Dyes and Pigments: Beyond hair coloring, the chemistry used to form dyes could be adapted to create specialty colorants for other applications, such as in textiles or advanced optical materials.

Comprehensive Environmental Impact Assessments of Transformation Products

With increasing scrutiny on the environmental fate of consumer chemicals, a comprehensive understanding of the lifecycle of 2,4-Diaminophenoxyethanol HCl is essential. When used in hair dye, the unreacted compound and its transformation products are released into wastewater systems. industrialchemicals.gov.au

There is a significant need for research focused on:

Identifying Transformation Products: Characterizing the chemical structures of the dye molecules and byproducts that are washed down the drain.

Biodegradation Pathways: Studying the environmental degradation of these transformation products. Research on analogous compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) has shown that microbial degradation is a key pathway involving enzymatic processes that break down the molecule. nih.govresearchgate.netvjs.ac.vnnih.gov Similar studies are needed for the specific products derived from 2,4-Diaminophenoxyethanol HCl.

Ecotoxicology: Assessing the potential toxicity of the parent compound and its environmental transformation products to aquatic organisms and other non-target species. nih.gov

Wastewater Treatment Fate: Determining the efficiency of current wastewater treatment processes in removing these compounds and investigating advanced oxidation or bioremediation strategies for more complete removal. nih.gov

A thorough environmental impact assessment will be crucial for ensuring the long-term sustainability of products containing 2,4-Diaminophenoxyethanol HCl.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2,4-Diaminophenoxyethanol HCl in complex mixtures like oxidative hair dye formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. For example, a validated method separates 2,4-Diaminophenoxyethanol HCl (retention time: 12.433 min) from 40 other dye components using a C18 column and gradient elution with methanol/ammonium acetate buffer . Key validation parameters include linearity (R² > 0.99), LOD (0.1–0.3 µg/mL), and recovery rates (85–115%). Mass spectrometry (LC-MS) can enhance specificity for trace analysis in biological matrices.

Q. How can researchers chemically characterize 2,4-Diaminophenoxyethanol HCl to confirm purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to verify aromatic proton environments and ethanol side-chain structure.

- FT-IR for functional groups (e.g., -NH₂ stretching at 3300–3500 cm⁻¹, C-O-C at 1250 cm⁻¹).

- Elemental analysis to validate molecular formula (C₈H₁₂N₂O₂·2HCl) against theoretical values (C: 39.85%, H: 5.86%, N: 11.62%) .

- XRD for crystalline form identification in salt derivatives.